molecular formula C26H23ClN4OS B12270618 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone

Cat. No.: B12270618
M. Wt: 475.0 g/mol
InChI Key: UOYPNAJOMNFAAE-UHFFFAOYSA-N
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Description

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one is a complex organic compound that features a piperazine ring, a quinazoline moiety, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine intermediate.

    Quinazoline Derivative Synthesis: Separately, 4-phenylquinazoline is synthesized through a series of reactions starting from anthranilic acid and benzyl chloride.

    Coupling Reaction: The final step involves the coupling of the 3-chlorophenylpiperazine intermediate with the 4-phenylquinazoline derivative in the presence of a sulfanylating agent to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Studies: The compound is used to study its interactions with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.

Mechanism of Action

The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to modulate the pharmacokinetic properties, while the quinazoline moiety can interact with various biological pathways. The sulfanyl linkage may play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-bromophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one
  • 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one

Uniqueness

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one is unique due to the presence of the 3-chlorophenyl group, which can influence its biological activity and pharmacokinetic properties. The combination of the piperazine ring, quinazoline moiety, and sulfanyl linkage makes it a versatile compound for various research applications.

Properties

Molecular Formula

C26H23ClN4OS

Molecular Weight

475.0 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-phenylquinazolin-2-yl)sulfanylethanone

InChI

InChI=1S/C26H23ClN4OS/c27-20-9-6-10-21(17-20)30-13-15-31(16-14-30)24(32)18-33-26-28-23-12-5-4-11-22(23)25(29-26)19-7-2-1-3-8-19/h1-12,17H,13-16,18H2

InChI Key

UOYPNAJOMNFAAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5

Origin of Product

United States

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